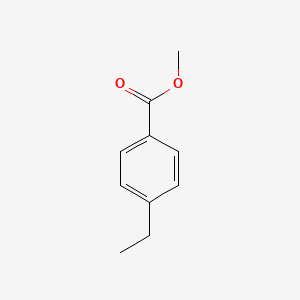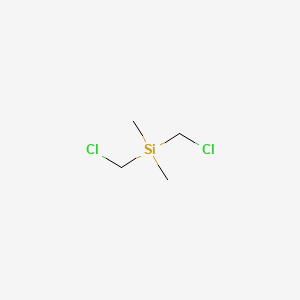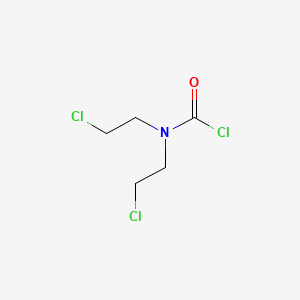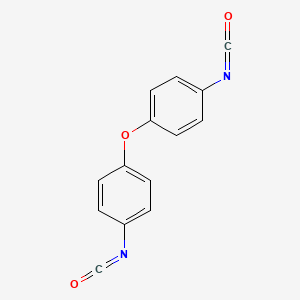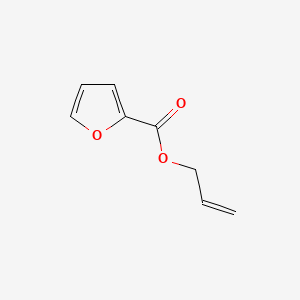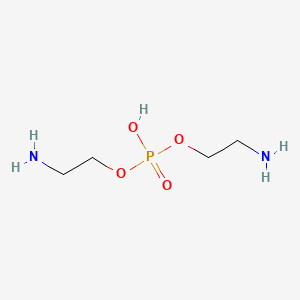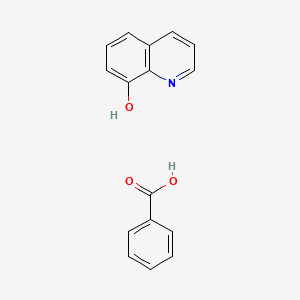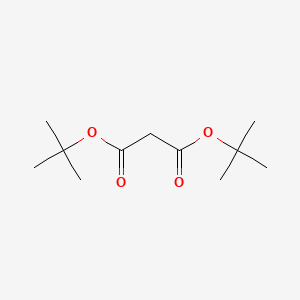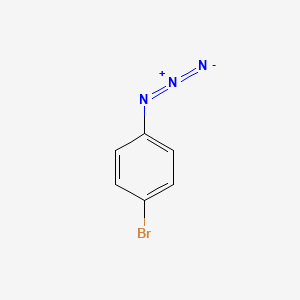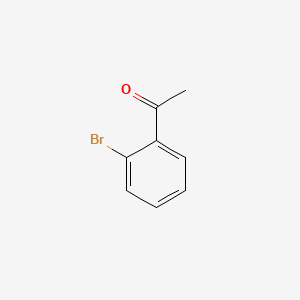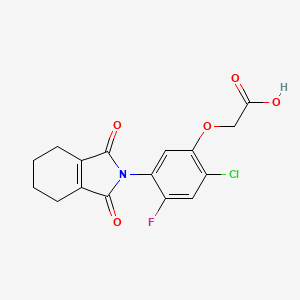
Flumiclorac
Descripción general
Descripción
Flumiclorac is a post-emergent herbicide used for problematic broad-leaved weeds . Its IUPAC name is [2-chloro-5-(cyclohex-1-ene-1,2-dicarboximido)-4-fluorophenoxy]acetic acid . It is primarily used in food crops .
Synthesis Analysis
Flumiclorac is synthesized from p-fluorophenol as the starting material. The intermediate 2-chlorine-4-fluorine-5-nitrophenol is formed via chlorination, esterification, nitration, and hydrolysis. Flumiclorac is then synthesized from the intermediate via esterification, reduction, and condensation reaction .
Molecular Structure Analysis
The molecular formula of Flumiclorac is C16H13ClFNO5 . The molecular weight is 353.73 . The structure includes a 2-chloro-4-fluoro-5-phenoxy group and a 1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl group .
Chemical Reactions Analysis
Flumiclorac is a post-emergence herbicide that works by inhibiting the enzyme protoporphyrinogen oxidase (PPO) . This inhibition leads to the accumulation of peroxidative agents that cause the breakdown of cell membranes .
Physical And Chemical Properties Analysis
Flumiclorac has a low aqueous solubility and is volatile . Based on its chemical properties, it is mobile but not expected to leach to groundwater . It tends not to be persistent in soil and aquatic systems, degrading by both hydrolysis and photolysis .
Aplicaciones Científicas De Investigación
1. Temperature-Dependent Herbicidal Efficacy
Flumiclorac’s effectiveness as a herbicide increases significantly with temperature. Laboratory trials have shown that raising the temperature from 10°C to 40°C can enhance its activity on common lambsquarters by 87% . This temperature-dependent quality is crucial for optimizing its use in different climatic conditions.
2. Light Intensity Influence on Activity
The herbicidal activity of Flumiclorac also escalates with increasing light intensity. When light intensity is raised from 0 to 1,000 μmol m−2 s−1, its efficacy on redroot pigweed increases by 99% . This suggests that Flumiclorac could be more effective when applied during peak daylight hours.
3. Impact of Dew on Herbicidal Performance
Presence of dew has been observed to reduce the herbicidal activity of Flumiclorac. For instance, dew can decrease its control on redroot pigweed by 20% . Understanding this can help in scheduling applications when dew is not present, ensuring maximum efficacy.
4. Soybean Tolerance to Flumiclorac
Flumiclorac’s impact on soybean tolerance varies with environmental conditions at the time of application. The greatest soybean injury occurs with applications at 6:00 A.M., suggesting that other times may be more suitable for application to minimize crop damage .
5. Weed Control Efficiency Based on Application Time
The time of day when Flumiclorac is applied affects its weed control efficiency. For example, common lambsquarters control is greatest when applied at 6:00 A.M. or 2:00 P.M., compared to 10:00 P.M. This indicates that the application schedule can be critical for achieving optimal results .
6. Selective Weed Targeting
Flumiclorac exhibits selective targeting capabilities. While it is highly effective against certain weeds like common lambsquarters and redroot pigweed, its application time does not affect velvetleaf control. This selectivity is beneficial for targeting specific weed problems without affecting others .
7. Environmental Condition Adaptability
Research indicates that Flumiclorac’s efficacy is influenced by a range of environmental conditions, including temperature, light, and humidity. This adaptability makes it a versatile tool for weed management under varying environmental scenarios .
Propiedades
IUPAC Name |
2-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-4-fluorophenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO5/c17-10-5-11(18)12(6-13(10)24-7-14(20)21)19-15(22)8-3-1-2-4-9(8)16(19)23/h5-6H,1-4,7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQIAHNFBAFBCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3F)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236453 | |
| Record name | Flumiclorac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flumiclorac | |
CAS RN |
87547-04-4 | |
| Record name | Flumiclorac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87547-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flumiclorac [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087547044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumiclorac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUMICLORAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA50E25M0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



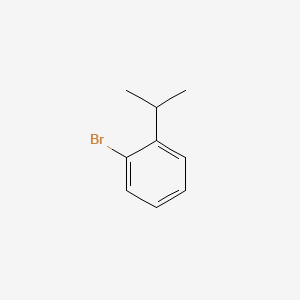
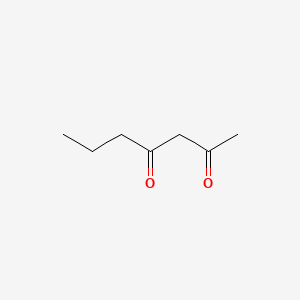
![1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine](/img/structure/B1265718.png)
